molecular formula C18H23NO3 B1377276 4-Acetyl Ramelteon CAS No. 1346598-94-4

4-Acetyl Ramelteon

Cat. No.: B1377276
CAS No.: 1346598-94-4
M. Wt: 301.4 g/mol
InChI Key: TYKIXTOHVJPYMI-LBPRGKRZSA-N
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Description

4-Acetyl Ramelteon is a derivative of Ramelteon, a melatonin receptor agonist primarily used for the treatment of insomnia. This compound is characterized by the presence of an acetyl group at the fourth position of the Ramelteon molecule. The molecular formula of this compound is C18H23NO3, and it has a molecular weight of 301.38 g/mol .

Scientific Research Applications

4-Acetyl Ramelteon has several scientific research applications:

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Acetyl Ramelteon plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with melatonin receptors, specifically MT1 and MT2 receptors, which are involved in the regulation of circadian rhythms and sleep-wake cycles . The interaction of this compound with these receptors mimics the action of melatonin, leading to the modulation of sleep patterns. Additionally, this compound has been shown to interact with cytochrome P450 enzymes, particularly CYP1A2, CYP2C19, and CYP3A4, which are involved in its metabolism . These interactions highlight the compound’s role in modulating enzymatic activity and influencing metabolic pathways.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, it has been observed to mitigate neurotoxicity induced by oxidative stress and mitochondrial dysfunction . This protective effect is achieved through the modulation of mitochondrial reactive oxygen species and the regulation of apoptotic pathways. In immune cells, this compound has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha . These cellular effects indicate that this compound can influence cell signaling pathways, gene expression, and cellular metabolism, thereby contributing to its therapeutic potential.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with melatonin receptors and other biomolecules. By binding to MT1 and MT2 receptors, this compound mimics the action of melatonin and regulates circadian rhythms . This binding leads to the activation of downstream signaling pathways, including the modulation of GABAergic neurotransmission, which promotes sleep. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, thereby affecting its own metabolism and the metabolism of other compounds . These molecular interactions highlight the compound’s ability to modulate enzyme activity, gene expression, and cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound has been associated with sustained modulation of circadian rhythms and sleep patterns, indicating its potential for chronic therapeutic use. Additionally, in vitro and in vivo studies have demonstrated that this compound can maintain its anti-inflammatory and neuroprotective effects over prolonged periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively modulate sleep patterns and circadian rhythms without causing significant adverse effects . At higher doses, some toxic effects have been observed, including mild sedation and alterations in liver enzyme levels. These findings suggest that there is a threshold for the therapeutic effects of this compound, and careful dosage optimization is necessary to avoid potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The main routes of metabolism include hydroxylation on the ethyl side chain and the benzylic position of the cyclopentyl ring . These metabolic reactions result in the formation of various metabolites, which are further conjugated and excreted. The involvement of multiple cytochrome P450 enzymes in the metabolism of this compound highlights its potential for drug-drug interactions and the need for careful consideration of co-administered medications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. Studies have shown that this compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, the compound is distributed to various tissues, including the liver, kidneys, and brain, where it interacts with target receptors and enzymes. The transport and distribution of this compound are crucial for its therapeutic efficacy and bioavailability.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize primarily in the cytoplasm and mitochondria of cells . This localization allows this compound to interact with mitochondrial enzymes and modulate mitochondrial function, contributing to its neuroprotective and anti-inflammatory effects. Additionally, the presence of targeting signals and post-translational modifications may direct this compound to specific cellular compartments, further influencing its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl Ramelteon can be achieved through a multi-step process starting from a monocyclic precursor such as 3-hydroxyacetophenone. The process involves the use of various catalysts including iridium, rhodium, copper, and nickel to construct the tricyclic core and assemble the chiral chain . The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl Ramelteon undergoes various chemical reactions including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-Acetyl Ramelteon is unique due to the presence of the acetyl group, which may confer different pharmacokinetic properties compared to its parent compound, Ramelteon. This modification can potentially enhance its binding affinity and selectivity for melatonin receptors, leading to improved therapeutic effects .

Properties

IUPAC Name

N-[2-[(8S)-4-acetyl-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-3-16(21)19-8-6-12-4-5-13-10-15(11(2)20)18-14(17(12)13)7-9-22-18/h10,12H,3-9H2,1-2H3,(H,19,21)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKIXTOHVJPYMI-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1CCC2=CC(=C3C(=C12)CCO3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NCC[C@@H]1CCC2=CC(=C3C(=C12)CCO3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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